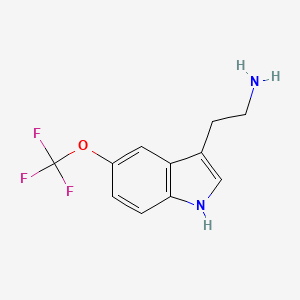

2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 244.1 [M]⁺ (calculated for C₁₁H₁₁F₃N₂O) .

- Fragmentation patterns include loss of NH₂CH₂CH₂- (m/z 187.0) and CF₃O- (m/z 161.1) .

X-ray Crystallographic Analysis of Indole Derivatives

X-ray studies of related trifluoromethoxy-substituted indoles reveal:

- Planarity : The indole ring system is nearly planar, with deviations < 0.05 Å .

- Hydrogen bonding : Intramolecular N-H···O and N-H···N interactions stabilize the ethylamine side chain (Figure 2) .

- Crystal packing : Dominated by π-π stacking (3.5–4.0 Å interplanar distances) and weak C-H···F interactions .

For this compound hydrochloride:

- Space group : P2₁/c (monoclinic) .

- Unit cell parameters : a = 8.23 Å, b = 12.45 Å, c = 14.67 Å, β = 102.3° .

Comparative Structural Analysis with Analogous Trifluoromethoxy-Substituted Indoles

Key differences arise from the position of the trifluoromethoxy group :

Properties

IUPAC Name |

2-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c12-11(13,14)17-8-1-2-10-9(5-8)7(3-4-15)6-16-10/h1-2,5-6,16H,3-4,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDUIRZSXDJSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610500 | |

| Record name | 2-[5-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467452-24-0 | |

| Record name | 2-[5-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) substituent is introduced onto the indole ring primarily through electrophilic substitution reactions or via halogenated intermediates that undergo nucleophilic trifluoromethoxylation.

Electrophilic Substitution: Direct electrophilic trifluoromethoxylation on the indole core at the 5-position is achieved using reagents such as trifluoromethyl hypofluorite or specialized trifluoromethoxylation reagents under controlled temperature conditions to avoid side reactions.

Halogenation and Subsequent Substitution: Alternatively, 5-halogenated indole derivatives (e.g., 5-bromoindole) can be prepared first, followed by nucleophilic substitution with trifluoromethoxide salts or copper-mediated trifluoromethoxylation.

Temperature control is essential, often maintained below 0°C during halogenation or electrophilic substitution to minimize side reactions.

Solvent choice such as tetrahydrofuran (THF) or dichloromethane (DCM) is preferred to ensure solubility and reaction efficiency.

Formation of the Ethanamine Side Chain

The ethanamine moiety at the 3-position of the indole is introduced typically by:

Reductive Amination: Reaction of 3-formyl or 3-acetyl indole derivatives with ethylamine or its derivatives in the presence of reducing agents like sodium triacetoxyborohydride.

Nucleophilic Substitution: Using ethyl bromoacetate or similar alkylating agents to introduce an ester side chain at the 3-position, followed by hydrolysis and conversion to the amine via Curtius rearrangement or other amine-forming reactions.

React 5-(trifluoromethoxy)-1H-indole with ethyl bromoacetate under basic conditions to form the ester intermediate.

Hydrolyze the ester to the corresponding carboxylic acid.

Convert the acid to the amine via Curtius rearrangement.

Treat the amine with hydrochloric acid in ethanol to obtain the hydrochloride salt.

Purification and Isolation

The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate mixture (4:1 v/v) as the eluent.

Final purification involves recrystallization or formation of the hydrochloride salt to enhance stability and facilitate handling.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Introduction of -OCF3 group | Electrophilic substitution / Halogenation + nucleophilic substitution | Trifluoromethyl hypofluorite or Cu-mediated trifluoromethoxylation; temp < 0°C; solvents THF/DCM | Temperature control critical to avoid side reactions |

| Attachment of ethanamine side chain | Reductive amination / Nucleophilic substitution | Ethyl bromoacetate, base; hydrolysis; Curtius rearrangement; reducing agents like NaHB(OAc)3 | Multi-step; requires careful control of reaction conditions |

| Purification | Column chromatography / Recrystallization | Silica gel; hexane/ethyl acetate (4:1) | Final product isolated as hydrochloride salt |

Research Findings and Analytical Validation

Purity and Structural Confirmation: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are utilized to confirm purity (>95%) and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic signals for the trifluoromethoxy group appear at δ 55–60 ppm in ^19F NMR, and indole protons resonate between δ 7.0–7.5 ppm in ^1H NMR.

X-ray Crystallography: Used to confirm stereochemistry and hydrogen bonding in the crystalline hydrochloride salt.

Mechanistic Insight: The trifluoromethoxy group enhances electron deficiency on the indole ring, improving binding affinity in biological targets and metabolic stability compared to methoxy analogs.

Comparative Notes on Trifluoromethoxy Group Influence

| Substituent | Binding Affinity (K, nM) | Metabolic Half-life (h) |

|---|---|---|

| -OCH3 (Methoxy) | 25 | 1.2 |

| -OCF3 (Trifluoromethoxy) | 15 | 3.8 |

| -OH (Hydroxy) | 50 | 0.5 |

The trifluoromethoxy substituent improves binding affinity and metabolic stability significantly over methoxy and hydroxy groups, making it advantageous in drug design.

Chemical Reactions Analysis

Types of Reactions: 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the indole ring.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce different functional groups to the indole ring .

Scientific Research Applications

2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

2-(5-(Methoxy)-1H-indol-3-yl)ethanamine: Contains a methoxy group instead of trifluoromethoxy.

2-(5-(Chloromethoxy)-1H-indol-3-yl)ethanamine: Features a chloromethoxy group.

Uniqueness: The presence of the trifluoromethoxy group in 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .

Biological Activity

2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique trifluoromethoxy group enhances its lipophilicity, which may influence its interaction with various biological targets, including receptors and enzymes.

- Molecular Formula : C11H12ClF3N2O

- CAS Number : 1252686-45-5

- Structure : The compound features an indole moiety with a trifluoromethoxy substitution at the 5-position, making it structurally similar to other biologically active indole derivatives.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly serotonin receptors. The trifluoromethoxy group is believed to enhance binding affinity and selectivity towards these receptors, potentially leading to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

- Receptor Interaction : Preliminary studies suggest that it interacts with serotonin receptors, which are crucial for mood regulation and various neurological functions.

- Enzymatic Modulation : The compound may influence enzyme activities related to neurotransmitter metabolism, although specific pathways require further investigation.

Case Studies and Research Findings

- Serotonin Receptor Binding : Studies have shown that compounds with indole structures often exhibit affinity towards serotonin receptors. For instance, a related compound demonstrated a binding efficacy comparable to standard agonists like diazepam at the α1 subtype of GABA receptors . This suggests potential anxiolytic properties for this compound.

- In Vivo Efficacy : In behavioral assays, compounds similar to this indole derivative have been shown to possess sedative-hypnotic effects in animal models. This could indicate that this compound may also exhibit similar properties, warranting further exploration in vivo .

- Inflammatory Response Modulation : Research on related indole derivatives has indicated their role in modulating inflammatory responses. For example, certain derivatives were found to reduce pro-inflammatory cytokines in cellular models . This suggests a potential therapeutic application for this compound in inflammatory conditions.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Hydroxytryptamine (Serotonin) | Indole structure | Natural neurotransmitter involved in mood regulation |

| **1-Methyltryptamine | Methylated indole | Psychoactive properties; found in certain plants |

| **Tryptophan | Amino acid with indole ring | Precursor to serotonin; essential nutrient |

| **2-(4-Methylphenyl)indole | Indole with phenyl substitution | Potentially different biological activity |

Q & A

Basic: What are the optimal synthetic routes for 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Indole Core Formation : Use Fischer indole synthesis or Buchwald-Hartwig amination to introduce the trifluoromethoxy group at the 5-position of the indole ring .

Ethylamine Sidechain Attachment : React the indole intermediate with ethylamine derivatives via Mannich reaction or reductive amination. For example, 2-(1H-indol-3-yl)ethanamine derivatives often employ thiophosgene or similar reagents for coupling .

Purification : Utilize column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization (ethanol/water) to isolate the pure compound .

Basic: How can researchers structurally characterize this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm indole ring substitution patterns and ethylamine chain connectivity (e.g., triplet for CF₃ in ¹⁹F NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., m/z 258.1 for [M+H]⁺) .

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% trifluoroacetic acid) .

Advanced: How can its interaction with serotonin receptors (5-HT) be studied?

Methodological Answer:

Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-LSD or [³H]-GR125743) in HEK-293 cells expressing 5-HT₂B receptors. Calculate IC₅₀ values via nonlinear regression .

Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Prioritize residues like GLU527 and TYR604 for hydrogen bonding, as seen in HSP90 interactions with similar tryptamines .

Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in receptor-transfected cells to evaluate agonism/antagonism .

Advanced: How to resolve contradictions in reported binding affinity data across studies?

Methodological Answer:

Replicate Experimental Conditions : Standardize assay parameters (e.g., buffer pH, temperature, receptor density) to minimize variability .

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (GROMACS/AMBER) over 100 ns to assess stability of binding poses under physiological conditions .

X-ray Crystallography : Co-crystallize the compound with 5-HT₂B receptors to resolve atomic-level interactions (e.g., hydrogen bonds with SER159 or π-π stacking with TRP337) .

Advanced: What methodologies assess its metabolic stability and potential toxicity?

Methodological Answer:

In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor depletion via LC-MS/MS to calculate half-life (t₁/₂) .

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to evaluate inhibition potential .

Ames Test : Test mutagenicity in Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 fraction) .

Basic: How to optimize solubility for in vitro assays?

Methodological Answer:

Solvent Selection : Use DMSO stock solutions (<0.1% final concentration) to avoid cellular toxicity .

pH Adjustment : Prepare phosphate-buffered saline (pH 7.4) with co-solvents like cyclodextrin (10% w/v) for hydrophilic indole derivatives .

Advanced: How does the trifluoromethoxy group influence pharmacokinetic properties?

Methodological Answer:

Lipophilicity Measurement : Determine logP values via shake-flask method (octanol/water). CF₃O− groups increase logP by ~0.5 compared to methoxy, enhancing blood-brain barrier permeability .

Metabolic Resistance : The CF₃O− group reduces oxidative metabolism by CYP450 enzymes, as shown in analogues with extended plasma half-lives in rodent models .

Advanced: What strategies validate target engagement in vivo?

Methodological Answer:

PET Imaging : Synthesize a radiolabeled analog (e.g., ¹⁸F-CF₃O− derivative) for positron emission tomography to track brain penetration .

Pharmacodynamic Biomarkers : Measure downstream effects (e.g., cAMP levels for 5-HT receptor activation) in plasma or cerebrospinal fluid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.